S-Benzylisothiourea hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of S-Benzylisothiourea hydrochloride and related compounds often involves the reaction of amines with isothiocyanates or thiourea derivatives. For instance, S-Methylisothioureas, including N-aryl and N-alkyl derivatives, are synthesized from the reaction of ammonia or corresponding aromatic amines with dithiomethylcarboimidate derivatives, showcasing a method that could potentially be adapted for this compound synthesis (Cruz et al., 2007).
Molecular Structure Analysis
The molecular structure of isothiourea derivatives, including this compound, is characterized by the presence of a thiourea core, which significantly influences their chemical behavior and properties. The X-ray molecular structure of a related S-methyl-N-benzothiazolelisothiourea derivative highlights the typical structural features of this class of compounds, which can provide insights into the structure of this compound (Cruz et al., 2007).
Chemical Reactions and Properties
This compound participates in various chemical reactions characteristic of thiourea derivatives. Its reactivity can be influenced by the benzyl group and the hydrochloride salt form. Isothiourea derivatives, for example, have been studied for their ability to inhibit nitric oxide synthases, indicating a potential for specific reactivity that could also be relevant for this compound (Latosińska et al., 2012).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, can be inferred from related compounds. For instance, the study of S-benzylisothiourea derivatives on Escherichia coli revealed insights into the compound's bioactive form and potential physical characteristics (Iwai et al., 2004).
Chemical Properties Analysis
The chemical properties of this compound include its acidity, basicity, reactivity towards nucleophiles and electrophiles, and potential for forming hydrogen bonds. These properties are influenced by the thiourea moiety and the substituents attached to it. The interaction of S-benzylisothiourea derivatives with biological targets, such as their ability to induce spherical cells in bacteria, provides insight into the compound's chemical behavior and reactivity (Iwai et al., 2004).
Scientific Research Applications
Antibacterial and Antimicrobial Activity
S-Benzylisothiourea hydrochloride has shown promise in antibacterial applications. It's been found effective against both Gram-positive and Gram-negative bacteria. For instance, S-(2,4-dinitrobenzyl)isothiourea hydrochloride and S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide have shown activity against Gram-positive bacteria, while S-(4-Chlorobenzyl)isothiourea revealed spherical cell-inducing activity in Escherichia coli, a Gram-negative bacteria. These findings suggest the potential for developing new antimicrobial agents using S-Benzylisothiourea derivatives (Kazimierczuk et al., 2010).
Inhibitory Activities on Proteins and Enzymes
S-Benzylisothiourea derivatives have been identified as inhibitors of specific enzymes and proteins. For example, they have been found to inhibit indoleamine-2,3-dioxygenase (IDO), an enzyme involved in immune response. This suggests potential applications in immunotherapy or in the treatment of diseases where IDO plays a role (Matsuno et al., 2010).
Chemical Properties and Synthesis
This compound plays a role in chemical synthesis. It has been used as a stationary phase in reversed paper chromatography for separating metallic ions, indicating its utility in analytical chemistry. Moreover, it's involved in the synthesis of various chemical compounds, including 4-aryl-5-cyano-1,6-dihydro-2-thiouracils, which have potential as antiviral agents (Rong et al., 2012).
Mechanism of Action
Target of Action
S-Benzylisothiourea hydrochloride, also known as 2-Benzyl-2-thiopseudourea hydrochloride, is a small-molecule inhibitor of indoleamine-2,3-dioxygenase (IDO) . IDO is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, along the kynurenine pathway .
Mode of Action
The compound interacts with IDO, inhibiting its activity . This inhibition disrupts the normal metabolic processes of tryptophan, leading to changes in the concentrations of downstream metabolites .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the kynurenine pathway . This pathway is responsible for the catabolism of tryptophan. By inhibiting IDO, the compound disrupts the normal flow of this pathway, affecting the production of downstream metabolites .
Pharmacokinetics
The compound is soluble in methanol , which suggests it may have good bioavailability.
Result of Action
The inhibition of IDO by this compound can lead to a variety of molecular and cellular effects. These effects are largely dependent on the specific biological context, including the type of cells and the presence of other signaling molecules .
Safety and Hazards
Future Directions
“S-Benzylisothiourea hydrochloride” has been used to study the preparation, physical properties, and supramolecular crystal structure of the ionic compound bis-(S-Benzylthiuronium)chloranilate . It has also been studied for its potential use in the creation of stable and high-efficiency all-inorganic CsPbIBr2 perovskite solar cells .
properties
IUPAC Name |
benzyl carbamimidothioate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S.ClH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAASTDRAAMYNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |
Record name | S-Benzylthiuronium chloride | |
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CAS RN |
538-28-3 | |
Record name | Benzylisothiourea hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=538-28-3 | |
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Record name | S-Benzylthiuronium chloride | |
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Record name | S-Benzylisothiourea hydrochloride | |
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Record name | S-Benzylisothiourea hydrochloride | |
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Record name | S-Benzylisothiourea hydrochloride | |
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Record name | Carbamimidothioic acid, phenylmethyl ester, hydrochloride (1:1) | |
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Record name | S-benzylthiouronium chloride | |
Source | European Chemicals Agency (ECHA) | |
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Record name | S-BENZYLTHIOUREA HYDROCHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of S-Benzylisothiourea hydrochloride in perovskite solar cell fabrication?
A: this compound acts as an interfacial modifier in all-inorganic CsPbIBr2 perovskite solar cells []. While the exact mechanism requires further investigation, the research suggests that it contributes to the formation of a stable and "healing" interface within the solar cell structure. This improved interface leads to enhanced efficiency and stability of the perovskite solar cell.
Q2: Has this compound been used in the synthesis of other compounds?
A: Yes, this compound plays a crucial role as a reagent in synthesizing various heterocyclic compounds. Research demonstrates its effectiveness in multicomponent reactions for producing 4-amino-6-aryl-2-alkylthiopyrimidine-5-carbonitrile derivatives []. These derivatives are valuable building blocks for diverse chemical libraries and potential drug candidates.
Q3: Are there any known applications of compounds synthesized using this compound in medicinal chemistry?
A: Research indicates that this compound facilitates the synthesis of 4-aryl-5-cyano-1,6-dihydro-2-thiouracils []. These compounds exhibit promising inhibitory activity against hepatitis C virus and severe acute respiratory syndrome (SARS) agents. This highlights the potential of this compound as a synthetic tool for developing novel antiviral therapies.
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